2-(3-(Trifluoromethyl)benzamido)acetic acid 2-(3-(Trifluoromethyl)benzamido)acetic acid M-Trifluoromethylhippuric acid is a N-acylglycine. It derives from a N-benzoylglycine.
Brand Name: Vulcanchem
CAS No.: 17794-48-8
VCID: VC21035359
InChI: InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-2-6(4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(=O)O
Molecular Formula: C10H8F3NO3
Molecular Weight: 247.17 g/mol

2-(3-(Trifluoromethyl)benzamido)acetic acid

CAS No.: 17794-48-8

Cat. No.: VC21035359

Molecular Formula: C10H8F3NO3

Molecular Weight: 247.17 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Trifluoromethyl)benzamido)acetic acid - 17794-48-8

Specification

Description M-Trifluoromethylhippuric acid is a N-acylglycine. It derives from a N-benzoylglycine.
CAS No. 17794-48-8
Molecular Formula C10H8F3NO3
Molecular Weight 247.17 g/mol
IUPAC Name 2-[[3-(trifluoromethyl)benzoyl]amino]acetic acid
Standard InChI InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-2-6(4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)
Standard InChI Key ZDGGJQMSELMHLK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(=O)O
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator